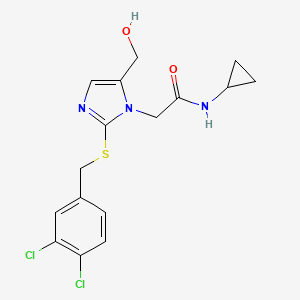

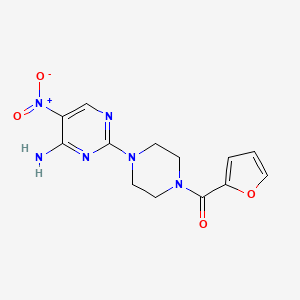

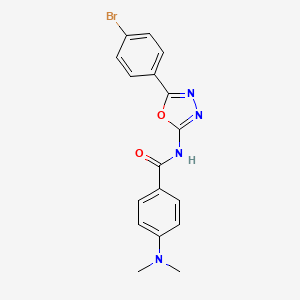

![molecular formula C20H21N3O4S B2832356 (1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251677-92-5](/img/structure/B2832356.png)

(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazines are a class of heterocyclic compounds that contain nitrogen and sulfur in a six-membered ring . They are known for their wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . Morpholino compounds, on the other hand, are commonly used in molecular biology, particularly in the creation of morpholino antisense oligos, which are used to modify gene expression.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazines often involves the reaction of thiosemicarbazides with various electrophiles . For example, a series of bis[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines has been synthesized by reacting [5,5’-methylenebis(3-methylbenzofuran-7,5-diyl)]bis[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone] with a variety of phenacyl bromides in ethanol under reflux .Molecular Structure Analysis

1,3,4-Thiadiazines have a six-membered ring structure with one sulfur atom and two nitrogen atoms at varied positions . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Wissenschaftliche Forschungsanwendungen

Antiproliferative and Antimicrobial Properties

- Antiproliferative and Antimicrobial Activities : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which are structurally similar to the compound , have shown significant antiproliferative and antimicrobial activities. These compounds possess DNA protective abilities and exhibit cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, with IC50 values in the range of 370.7 μM and 505.1 μM (Gür et al., 2020).

Antioxidant Properties

- Antioxidant Activities : Compounds with structures similar to the queried compound, specifically those with a thiadiazole core, have demonstrated effective antioxidant properties. These include activities like radical scavenging and potential for use in treating oxidative stress-related conditions (Çetinkaya et al., 2012).

Structural and Mechanistic Insights

- Structural Analysis and Molecular Interactions : Studies on similar compounds, involving morpholino methanone groups, have provided insights into their molecular structure and interactions. For instance, Hirshfeld surface analysis has been used to examine intermolecular interactions in the solid state of crystals of related compounds (Prasad et al., 2018).

Inhibition of Enzymes and Biological Processes

- α-Glucosidase Inhibitory and Antimicrobial Activities : Benzimidazole derivatives containing thiadiazole, which are structurally akin to the query compound, have shown notable α-glucosidase inhibitory and antimicrobial activities. This suggests potential applications in managing diabetes and infections (Menteşe et al., 2015).

Applications in Polymer Science

- Biodegradable Polyesteramides : Research involving morpholine derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups. These developments are significant in the field of polymer science and biodegradable materials (Veld et al., 1992).

Wirkmechanismus

The mechanism of action of 1,3,4-thiadiazines can vary widely depending on their specific structure and the biological target they interact with . For example, some 1,3,4-thiadiazines have been found to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Zukünftige Richtungen

The future research directions for 1,3,4-thiadiazines could involve the design and synthesis of new derivatives with improved biological activity and selectivity . Additionally, further studies could be conducted to better understand their mechanisms of action and to optimize their pharmacokinetic properties.

Eigenschaften

IUPAC Name |

[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-6-2-3-7-16(15)14-23-17-8-4-5-9-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBAEZBGTGFEOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)

![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)